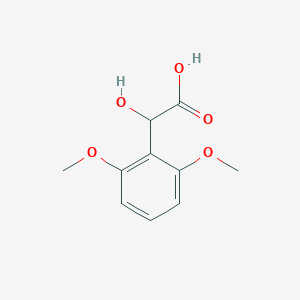
1-((3-Fluoropyridin-4-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Fluoropyridin-4-yl)methyl)piperazine is a chemical compound with the molecular formula C10H14FN3 It is a derivative of piperazine, a heterocyclic organic compound, and contains a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluoropyridin-4-yl)methyl)piperazine typically involves the reaction of 3-fluoropyridine with piperazine. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Fluoropyridin-4-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-((3-Fluoropyridin-4-yl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Material Science: It is explored for its use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-((3-Fluoropyridin-4-yl)methyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The fluoropyridine moiety enhances its binding affinity and selectivity towards these targets, influencing various biological pathways.
Comparison with Similar Compounds
- 1-((3-Chloropyridin-4-yl)methyl)piperazine
- 1-((3-Bromopyridin-4-yl)methyl)piperazine
- 1-((3-Methylpyridin-4-yl)methyl)piperazine
Uniqueness: 1-((3-Fluoropyridin-4-yl)methyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C10H14FN3 |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
1-[(3-fluoropyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
InChI Key |
JLOFICCUBGKGLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)

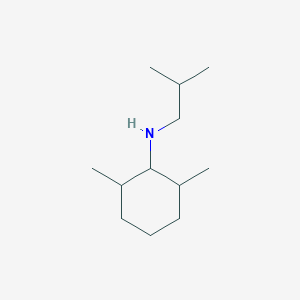

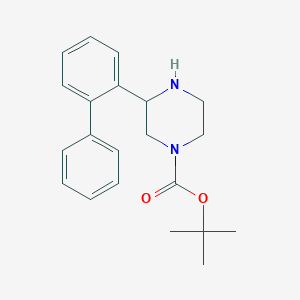
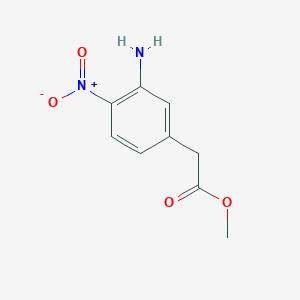
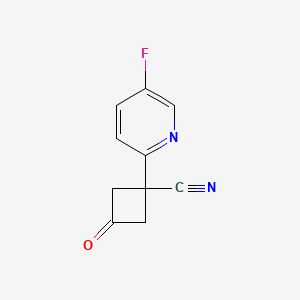
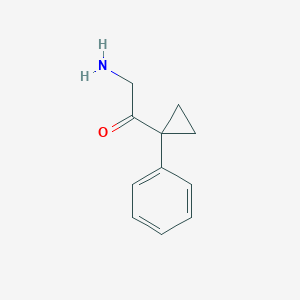

![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
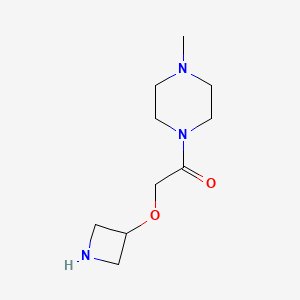
![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
